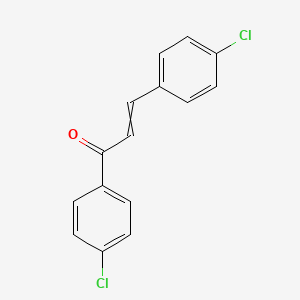

1,3-Bis(4-chlorophenyl)prop-2-en-1-one

Description

Structure

3D Structure

Properties

CAS No. |

102692-35-3; 19672-59-4 |

|---|---|

Molecular Formula |

C15H10Cl2O |

Molecular Weight |

277.14 |

IUPAC Name |

1,3-bis(4-chlorophenyl)prop-2-en-1-one |

InChI |

InChI=1S/C15H10Cl2O/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-10H |

InChI Key |

YMEMCRBNZSLQCQ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)Cl)Cl |

solubility |

not available |

Origin of Product |

United States |

Synthetic Methodologies and Pathway Elucidation for 1,3 Bis 4 Chlorophenyl Prop 2 En 1 One

Established Synthetic Routes: Claisen-Schmidt Condensation and Variations

The most prevalent and well-documented method for synthesizing 1,3-bis(4-chlorophenyl)prop-2-en-1-one is the Claisen-Schmidt condensation. researchgate.netresearchgate.net This reaction involves the cross-aldol condensation of an aromatic ketone with an aromatic aldehyde. nih.gov Specifically for the target compound, the precursors are 4-chloroacetophenone and 4-chlorobenzaldehyde (B46862). lookchem.com The reaction proceeds via the formation of a β-hydroxy carbonyl intermediate, which readily undergoes dehydration to yield the α,β-unsaturated ketone framework characteristic of chalcones. nih.gov

The general reaction is as follows:

This condensation is a cornerstone in the synthesis of chalcones due to its reliability and the accessibility of the starting materials. researchgate.net

The Claisen-Schmidt condensation is typically catalyzed by a base, which facilitates the deprotonation of the α-carbon of the ketone, forming an enolate ion. researchgate.net This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Common bases employed for this synthesis include aqueous-alcoholic solutions of strong bases like sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH). researchgate.netnih.gov

In a typical laboratory procedure, equimolar amounts of 4-chloroacetophenone and 4-chlorobenzaldehyde are dissolved in a solvent such as ethanol (B145695). nih.gov An aqueous solution of a base, for instance, 50% KOH, is then added to the mixture. The reaction is often stirred at room temperature for a period, during which the product precipitates out of the solution and can be collected by filtration. nih.gov Yields for this method are generally high, with reports of up to 96% when using potassium phosphate (B84403) in ethanol at 20°C for 30 minutes. lookchem.com

Table 1: Comparison of Base Catalysts in the Synthesis of this compound

| Catalyst | Solvent | Temperature | Time | Yield (%) |

| KOH (50%) | Ethanol | Room Temp. | 1 hour | 70 nih.gov |

| Solid NaOH (20 mol%) | Solvent-free | Grinding | 5 min | 96-98 nih.gov |

| Potassium Phosphate | Ethanol | 20 °C | 0.5 hours | 96 lookchem.com |

This table is generated based on data from sources for illustrative purposes and specific reaction conditions.

In line with the principles of green chemistry, which advocate for the reduction or elimination of hazardous substances, several modifications to the Claisen-Schmidt condensation have been developed. researchgate.netsemanticscholar.org These approaches aim to minimize the use of volatile organic solvents and reduce energy consumption. researchgate.net

One significant green modification is the use of solvent-free reaction conditions. nih.gov This can be achieved by grinding the solid reactants (4-chloroacetophenone and 4-chlorobenzaldehyde) with a solid base catalyst, such as NaOH, using a mortar and pestle. This mechanochemical approach can lead to quantitative yields (96–98%) in a very short reaction time (e.g., 5 minutes) without the need for any solvent. nih.gov

Another green strategy involves conducting the reaction in alternative media, such as aqueous micellar solutions. acs.org Surfactants like cetyltrimethylammonium bromide (CTAB) can form micelles in water, creating a nonpolar microenvironment where the organic reactants can concentrate and react efficiently. This method reduces the reliance on traditional organic solvents, which are often flammable and toxic. acs.org Other green approaches include the use of ultrasound or microwave irradiation to accelerate the reaction, often leading to higher yields and shorter reaction times compared to conventional heating methods. semanticscholar.org

Alternative Synthetic Strategies and Precursor Chemistry

While the Claisen-Schmidt condensation is the primary synthetic route, the fundamental precursors remain consistent: an acetophenone (B1666503) derivative and a benzaldehyde (B42025) derivative. For this compound, the essential building blocks are 4-chloroacetophenone and 4-chlorobenzaldehyde. lookchem.com The chemistry of these precursors is straightforward, involving the reactivity of the ketone's α-protons and the aldehyde's carbonyl group.

Alternative, though less common, strategies for forming the chalcone (B49325) backbone exist in the broader field of organic synthesis. These can include reactions like the Friedel-Crafts acylation or alkenylation, although these are not the preferred methods for this specific compound due to potential issues with regioselectivity and the availability of simpler, more efficient routes. acs.orggoogle.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, are powerful tools for forming carbon-carbon bonds but are generally more complex than necessary for this particular structure, which is readily accessible via the condensation pathway. nih.gov

Optimization of Reaction Conditions and Yield Enhancement Protocols

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction time and by-product formation. Key parameters that are frequently adjusted include the choice and concentration of the catalyst, the solvent system, reaction temperature, and reaction time. researchgate.net

Studies have shown that the choice of base can have a significant impact. While aqueous NaOH and KOH are effective, solid catalysts in solvent-free conditions can dramatically increase yields and reduce reaction times. nih.gov The molar ratio of the reactants to the catalyst is also a critical factor; for instance, using 20 mol% of solid NaOH has been demonstrated to be sufficient to catalyze the reaction effectively. nih.gov

The solvent system also plays a vital role. While ethanol is common, other solvents can be used to optimize solubility and reaction rates. google.com However, the move towards solvent-free or aqueous micellar systems represents a significant enhancement protocol, not only improving yield but also the environmental profile of the synthesis. nih.govacs.org

Temperature control is another key aspect. While many base-catalyzed condensations proceed efficiently at room temperature, nih.gov slight heating can sometimes accelerate the reaction. However, higher temperatures can also promote side reactions. The optimal temperature is therefore a balance between reaction rate and selectivity. For example, a yield of 96% was achieved in ethanol at a controlled temperature of 20°C. lookchem.com

Table 2: Summary of Optimized Conditions for Synthesis

| Precursor 1 | Precursor 2 | Catalyst | Solvent | Conditions | Yield (%) |

| 4-chloroacetophenone | 4-chlorobenzaldehyde | NaOH (solid) | None | Grinding, 5 min | 96-98 nih.gov |

| 4-chloroacetophenone | 4-chlorobenzaldehyde | K₃PO₄ | Ethanol | 20 °C, 0.5 h | 96 lookchem.com |

| 3-chloroacetophenone | 4-chlorobenzaldehyde | KOH (50%) | Ethanol | Room Temp, 1 h | 70 nih.gov |

This table presents a selection of reported conditions to highlight the impact of optimization on reaction outcomes.

Advanced Spectroscopic and Structural Characterization Techniques for 1,3 Bis 4 Chlorophenyl Prop 2 En 1 One

Vibrational Spectroscopy Applications (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and characterizing the bonding framework of the molecule. mdpi.com Chalcones, defined by their α,β-unsaturated ketone system, exhibit characteristic vibrational frequencies that are sensitive to their specific substituents. acs.orgnih.gov

For 1,3-Bis(4-chlorophenyl)prop-2-en-1-one, the FT-IR spectrum provides key insights into its molecular structure. The most prominent absorption band is associated with the carbonyl (C=O) group stretching vibration, which is typically observed in the region of 1630-1660 cm⁻¹. This frequency is lower than that of a simple saturated ketone due to the conjugation with the ethylenic double bond and the two aromatic rings. The stretching vibration of the ethylenic C=C bond of the enone system usually appears around 1570-1600 cm⁻¹. Other significant bands include those for the aromatic C-C stretching vibrations within the phenyl rings and the C-Cl stretching vibrations, which are typically found in the fingerprint region.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Carbonyl (C=O) Stretch | 1660-1630 | Strong |

| Ethylenic (C=C) Stretch | 1600-1570 | Medium-Strong |

| Aromatic (C=C) Stretch | 1590-1450 | Medium-Strong |

| C-Cl Stretch | 1100-1085 | Strong |

FT-Raman spectroscopy complements the FT-IR data. Due to the different selection rules, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. This is particularly useful for observing the symmetric vibrations of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H and ¹³C NMR provide definitive structural confirmation.

In the ¹H NMR spectrum, the two protons of the α,β-unsaturated enone system (H-α and H-β) are particularly diagnostic. They appear as doublets in the downfield region (typically 7.4-7.9 ppm) with a large coupling constant (J ≈ 15-16 Hz), which is characteristic of a trans configuration across the double bond. The protons on the two 4-chlorophenyl rings appear as distinct sets of doublets in the aromatic region (7.3-8.1 ppm), consistent with a para-substitution pattern.

The ¹³C NMR spectrum shows distinct resonances for each carbon atom. The carbonyl carbon is the most deshielded, appearing far downfield (around 188-190 ppm). The carbons of the ethylenic double bond (C-α and C-β) and the aromatic carbons can be assigned based on their chemical shifts and through the use of 2D NMR techniques like HSQC and HMBC, which correlate proton and carbon signals.

| Atom | ¹H NMR δ (ppm) | ¹³C NMR δ (ppm) |

|---|---|---|

| Carbonyl (C=O) | - | ~189.0 |

| C-β | ~7.8 (d, J≈15.7 Hz) | ~143.0 |

| C-α | ~7.5 (d, J≈15.7 Hz) | ~122.5 |

| Aromatic C-H | 7.4 - 8.1 (m) | 128.5 - 138.0 |

| Aromatic C-Cl | - | ~136.0, ~139.0 |

| Aromatic C (ipso to C=O) | - | ~136.5 |

| Aromatic C (ipso to C=C) | - | ~133.0 |

Mass Spectrometric Approaches for Structural Confirmation

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound, further confirming its identity. The molecular formula of this compound is C₁₅H₁₀Cl₂O, corresponding to a molecular weight of approximately 277.15 g/mol . cymitquimica.com In electron ionization mass spectrometry (EI-MS), the molecular ion peak [M]⁺ would be observed at m/z 276, with a characteristic isotopic pattern due to the presence of two chlorine atoms ([M+2]⁺ and [M+4]⁺ peaks).

The fragmentation of chalcones under mass spectrometric conditions is well-studied. nih.govfabad.org.tr Common fragmentation pathways involve cleavage on either side of the carbonyl group, leading to characteristic fragment ions. For this compound, key fragments would correspond to the 4-chlorobenzoyl cation (m/z 139) and the 4-chlorostyryl cation (m/z 137), as well as subsequent losses of CO or Cl. nih.gov

Electronic Absorption Spectroscopy (UV-Vis) and Transition Analysis

UV-Visible spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule. The extended conjugation involving the two phenyl rings and the enone bridge in this compound results in strong absorption in the UV region. acs.org

The spectrum typically shows two main absorption bands. The more intense band, found at a longer wavelength (λₘₐₓ), is attributed to the π→π* transition involving the entire conjugated system. A less intense band at a shorter wavelength corresponds to the n→π* transition of the carbonyl group's non-bonding electrons. The position of these bands is sensitive to the solvent polarity. These electronic properties are crucial for applications in fields like nonlinear optics. researchgate.net

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. researchgate.net Studies on this compound and its analogues have provided detailed insight into its three-dimensional structure. researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.751 (2) |

| b (Å) | 15.023 (3) |

| c (Å) | 7.3110 (15) |

| β (°) | 101.40 (3) |

| Volume (ų) | 1264.4 (4) |

Note: Data presented is for a closely related structural analogue to illustrate typical crystallographic parameters.

The way molecules pack in a crystal is governed by a network of non-covalent intermolecular interactions. researchgate.netias.ac.in In the crystal structure of this compound, the packing is primarily stabilized by weak intermolecular C-H···O hydrogen bonds, where a hydrogen atom from a phenyl ring of one molecule interacts with the carbonyl oxygen of a neighboring molecule. researchgate.net

Unlike a simple, freely rotating molecule in solution, the conformation in the solid state is fixed. X-ray analysis shows that this compound is not a perfectly planar molecule. researchgate.net The two 4-chlorophenyl rings are twisted out of the plane of the central α,β-unsaturated carbonyl bridge.

The degree of this twist is quantified by dihedral angles. For instance, the dihedral angle between the mean planes of the two chlorophenyl rings in a related structure is reported to be 46.0 (1)°. researchgate.net This twisted conformation is a result of balancing the stabilizing effects of π-conjugation (which favors planarity) against the destabilizing effects of steric hindrance between atoms. This specific conformation in the crystalline state influences the compound's physical properties and its potential for solid-state applications. dergipark.org.tr

Reactivity Profiles and Derivatization Strategies of 1,3 Bis 4 Chlorophenyl Prop 2 En 1 One

Transformations Involving the α,β-Unsaturated Carbonyl System

The α,β-unsaturated carbonyl functionality is the most reactive site in 1,3-bis(4-chlorophenyl)prop-2-en-1-one, rendering it susceptible to a range of reactions. This system consists of a carbonyl group conjugated with a carbon-carbon double bond, which allows for 1,2-addition to the carbonyl group or 1,4-conjugate addition (Michael addition) to the β-carbon. The electrophilicity of both the carbonyl carbon and the β-carbon is a key determinant of its reactivity. researchgate.netwikipedia.org

The polarized nature of the enone system makes the β-carbon electron-deficient and thus a prime target for nucleophilic attack. researchgate.net This reactivity is fundamental to many of the derivatization strategies for this class of compounds. The presence of the α,β-unsaturated carbonyl group is believed to be a significant contributor to the biological activities of chalcones, largely through its ability to undergo Michael addition with biological nucleophiles such as the thiol groups of cysteine residues in proteins. researchgate.net

Common transformations involving the α,β-unsaturated carbonyl system include:

Michael Addition: Nucleophiles such as amines, thiols, and carbanions readily add to the β-carbon of the enone system. This reaction is a cornerstone for the synthesis of a wide array of derivatives.

Epoxidation: The double bond can be epoxidized using reagents like hydrogen peroxide under basic conditions to form the corresponding chalcone (B49325) epoxide. These epoxides are valuable synthetic intermediates. rsc.org

Reduction: The carbonyl group and the double bond can be selectively or fully reduced. For instance, catalytic hydrogenation can reduce the double bond to yield the corresponding saturated ketone, 1,3-bis(4-chlorophenyl)propan-1-one. More potent reducing agents can reduce both the double bond and the carbonyl group.

The following table summarizes some key transformations of the α,β-unsaturated carbonyl system in chalcones.

| Reaction Type | Reagents and Conditions | Product Type |

| Michael Addition | Nucleophiles (e.g., thiols, amines) | β-substituted ketones |

| Epoxidation | Alkaline Hydrogen Peroxide | Chalcone Epoxides |

| Reduction (Double Bond) | Catalytic Hydrogenation (e.g., H2/Pd-C) | Dihydrochalcones (Saturated Ketones) |

Cyclization Reactions for Heterocyclic Compound Synthesis

The this compound scaffold is a valuable precursor for the synthesis of various heterocyclic compounds. The α,β-unsaturated carbonyl system provides a reactive framework for cyclization reactions with binucleophilic reagents, leading to the formation of five- and six-membered rings, as well as fused heterocyclic systems.

Pyrazoline and Pyrimidine (B1678525) Derivatives

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They can be synthesized from this compound through a cyclocondensation reaction with hydrazine (B178648) derivatives. derpharmachemica.comresearchgate.netdergipark.org.tr For example, the reaction with hydrazine hydrate (B1144303) typically proceeds via an initial Michael addition of the hydrazine to the enone, followed by intramolecular cyclization and dehydration to yield the corresponding pyrazoline. revistabionatura.org

Pyrimidines , six-membered aromatic heterocycles with two nitrogen atoms at positions 1 and 3, can also be synthesized from this chalcone. The reaction with urea, thiourea (B124793), or guanidine (B92328) in the presence of a base is a common method. ijprajournal.combu.edu.egnih.gov The chalcone acts as a three-carbon synthon that condenses with the N-C-N fragment of these reagents to form the pyrimidine ring. bu.edu.eg For instance, reacting this compound with guanidine would yield 2-amino-4,6-bis(4-chlorophenyl)pyrimidine. ijprajournal.com

The table below outlines the synthesis of pyrazoline and pyrimidine derivatives from this compound.

| Heterocycle | Reagent | General Reaction Conditions |

| Pyrazoline | Hydrazine Hydrate | Reflux in a suitable solvent (e.g., ethanol (B145695), acetic acid) |

| Pyrimidine | Guanidine Hydrochloride | Basic conditions (e.g., NaOH or KOH in ethanol) |

Thiazolidinone and Benzodiazepine Derivatives

Thiazolidinones are five-membered heterocyclic compounds containing both sulfur and nitrogen. While direct synthesis from this compound is less common, chalcones can be precursors to intermediates that then form thiazolidinones. researchgate.netrsc.org For example, a chalcone can be converted to an imine, which then undergoes cyclization with a mercaptoacetic acid to yield a 4-thiazolidinone. researchgate.net Another route involves the reaction of chalcones with thiourea to form a thiopyrimidine, which can then be further reacted to form a thiazolidinone-fused system. researchgate.net

Benzodiazepines are a class of seven-membered heterocyclic compounds containing two nitrogen atoms. The synthesis of 1,5-benzodiazepines can be achieved through the condensation of chalcones with o-phenylenediamine. ijtsrd.comnih.gov This reaction typically proceeds in the presence of a catalyst and involves the formation of a seven-membered diazepine (B8756704) ring.

The following table summarizes the synthesis of these heterocyclic derivatives.

| Heterocycle | Reagents | General Reaction Conditions |

| Thiazolidinone (via intermediate) | Thiourea followed by monochloroacetic acid | Multi-step synthesis |

| Benzodiazepine | o-Phenylenediamine | Catalytic conditions (e.g., acid or base) in a suitable solvent |

Functional Group Interconversions on Aromatic Rings

The two 4-chlorophenyl rings of this compound offer sites for further chemical modification through functional group interconversion. wikipedia.org The chlorine atom, being a moderately deactivating but ortho-, para-directing group, influences the regioselectivity of electrophilic aromatic substitution reactions. However, the deactivating nature of the carbonyl group and the double bond may reduce the reactivity of the aromatic rings towards electrophiles.

Plausible functional group interconversions include:

Nucleophilic Aromatic Substitution: The chloro-substituents can potentially be displaced by strong nucleophiles under forcing conditions (e.g., high temperature and pressure). This could allow for the introduction of other functional groups such as hydroxyl, amino, or alkoxy groups.

Cross-Coupling Reactions: The carbon-chlorine bond can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. These reactions would enable the formation of new carbon-carbon or carbon-heteroatom bonds, significantly expanding the structural diversity of the derivatives.

Nitration and Halogenation: Although the rings are deactivated, nitration or further halogenation could potentially be achieved under harsh conditions, leading to the introduction of nitro or additional halogen substituents on the aromatic rings. The positions of substitution would be directed by the existing chloro and chalcone framework.

Regioselectivity and Stereoselectivity in Chemical Reactions

Regioselectivity , the preference for reaction at one site over another, is a crucial aspect of the chemistry of this compound. wikipedia.org In Michael additions, the nucleophile selectively attacks the β-carbon of the α,β-unsaturated system rather than the carbonyl carbon, demonstrating high regioselectivity. researchgate.net Similarly, in the synthesis of pyrimidines and benzodiazepines, the regiochemical outcome is determined by the specific condensation pattern of the chalcone with the binucleophilic reagent.

Stereoselectivity , the preferential formation of one stereoisomer over another, is also an important consideration. The parent chalcone, this compound, exists predominantly as the more stable (E)-isomer due to steric hindrance in the (Z)-isomer. Reactions involving the double bond, such as epoxidation or dihydroxylation, can lead to the formation of diastereomers. The stereochemical outcome of these reactions can often be influenced by the choice of reagents and reaction conditions. For instance, the addition of thiols to the double bond can result in the formation of two new stereocenters, and the reaction may exhibit some degree of diastereoselectivity. nih.gov

In enzymatic reactions, such as those catalyzed by chalcone isomerase, a high degree of stereoselectivity is observed in the cyclization of chalcones to flavonoids. bit.edu.cn While not a direct chemical reaction of this compound, this highlights the inherent stereochemical possibilities within the chalcone framework.

Computational and Theoretical Investigations of 1,3 Bis 4 Chlorophenyl Prop 2 En 1 One

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. By calculating properties based on the molecule's electron density, DFT provides a robust framework for analyzing molecular geometry, orbital energies, and various reactivity descriptors. Functionals like B3LYP combined with basis sets such as 6-311G(d,p) or 6-311G++(d,p) are commonly used to achieve a balance between accuracy and computational cost in studies of chalcone (B49325) derivatives. researchgate.netacs.orgnih.gov

The first step in a computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For chalcones, the key structural features include the bond lengths and angles of the α,β-unsaturated keto group and the dihedral angles between the two phenyl rings and the central enone bridge.

Studies on dichlorinated chalcone analogues reveal that these molecules are typically not planar. The steric hindrance and electronic repulsion between the substituted phenyl rings and the enone bridge lead to a twisted conformation. nih.govresearchgate.net For example, the experimentally determined dihedral angle between the two chloro-substituted benzene (B151609) rings in (2E)-1-(3-Chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one is 46.7°. researchgate.net Similarly, the bromo-substituted analogue, 2-Bromo-1,3-bis(4-chlorophenyl)prop-2-en-1-one, exhibits a dihedral angle of 47.33° between its two chlorophenyl rings. nih.gov These findings strongly suggest that the optimized geometry of 1,3-Bis(4-chlorophenyl)prop-2-en-1-one would also feature a significant twist, deviating from a planar structure.

| Compound | Dihedral Angle Between Phenyl Rings (°) | Method |

|---|---|---|

| (2E)-1-(3-Chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one | 46.7 | X-ray Diffraction researchgate.net |

| 2-Bromo-1,3-bis(4-chlorophenyl)prop-2-en-1-one | 47.33 | X-ray Diffraction nih.gov |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and polarizability. acs.orgnih.gov A small energy gap generally signifies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

In chalcone derivatives, the HOMO is typically localized over the cinnamoyl system and one of the phenyl rings, while the LUMO is often distributed across the entire π-conjugated system, including the carbonyl group. Computational studies on various dichlorinated chalcones show that the HOMO-LUMO gap is a key factor in determining intramolecular charge transfer. researchgate.netacs.orgnih.gov This energy gap can be used to calculate global reactivity descriptors that quantify the molecule's stability and reactivity. mdpi.com

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| (2E)-1-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | -5.98 | -2.01 | 3.97 |

| 3-(naphthalen-2-yl)-1-phenylprop-2-en-1-one | -6.19 | -2.48 | 3.71 |

Note: Data presented is for analogous compounds to illustrate typical values. researchgate.netmdpi.com

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP surface is colored according to the electrostatic potential, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials.

For chalcone structures, MEP analyses consistently show the most negative potential (red) localized on the electronegative oxygen atom of the carbonyl group, making it the primary site for electrophilic attack. researchgate.netacs.orgnih.gov Conversely, the hydrogen atoms of the phenyl rings and the enone bridge typically exhibit a positive potential (blue), identifying them as potential sites for nucleophilic interactions. This charge distribution is fundamental to understanding the intermolecular interactions and chemical reactivity of this compound.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule by studying the interactions between filled (donor) and vacant (acceptor) orbitals. This method is particularly useful for quantifying delocalization effects, such as hyperconjugation and resonance, which contribute to molecular stability. The stabilization energy (E(2)) associated with a donor-acceptor interaction is calculated, with higher E(2) values indicating a stronger interaction. dergipark.org.tr

In chalcones, significant delocalization occurs across the π-conjugated system. NBO analyses of related molecules reveal strong intramolecular charge transfer interactions, primarily from the π orbitals of the phenyl rings to the π* antibonding orbitals of the enone system (π → π). researchgate.netdergipark.org.tr These interactions are crucial for the stability of the molecule. For this compound, key interactions would be expected between the π-orbitals of the two chlorophenyl rings and the π-orbitals of the C=C and C=O double bonds, leading to a highly stabilized, conjugated system.

Fukui functions are reactivity descriptors derived from DFT that help identify the most reactive sites within a molecule for different types of chemical attack. researchgate.net The condensed Fukui function provides a value for each atom, predicting its susceptibility to nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0). A higher value of a specific Fukui function on an atom indicates a higher reactivity for that type of attack at that site.

For chalcones, the Fukui functions can precisely pinpoint the atoms most involved in chemical reactions. Based on the general electronic structure and MEP analysis, it is predicted that for this compound, the carbonyl carbon would exhibit a high f+ value, marking it as a prime site for nucleophilic attack. The oxygen atom would be a likely site for electrophilic attack (high f-), along with certain carbon atoms on the phenyl rings.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the properties of electronically excited states. This method is widely used to simulate UV-Visible absorption spectra by calculating the vertical excitation energies (corresponding to absorption wavelengths, λmax), oscillator strengths (related to absorption intensity), and the nature of the electronic transitions (e.g., π → π* or n → π*). researchgate.netresearchgate.net

Chalcones are known for their strong UV absorption due to the extended π-conjugation. TD-DFT calculations on analogous compounds show that the main absorption band, typically observed in the 300-400 nm range, corresponds to a π → π* transition involving the promotion of an electron from the HOMO to the LUMO. researchgate.net For this compound, TD-DFT calculations would be expected to predict a strong absorption in this region, consistent with intramolecular charge transfer across the conjugated backbone of the molecule.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. For chalcones, including this compound, QSPR models can be developed to predict a wide array of chemical attributes without the need for extensive laboratory experiments.

The development of a QSPR model involves the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be categorized into several classes, such as:

Topological descriptors: These describe the atomic connectivity within the molecule.

Geometrical descriptors: These relate to the three-dimensional arrangement of the atoms.

Electrostatic descriptors: These quantify the charge distribution and electrostatic potential.

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and provide information about the electronic properties of the molecule. nih.gov

Once a set of descriptors is calculated for a series of related compounds, statistical methods like multiple linear regression (MLR) are employed to build a model that correlates these descriptors with a specific property of interest. ingentaconnect.combenthamdirect.com For instance, a QSPR model could be developed to predict the solubility, melting point, or chromatographic retention time of chalcone derivatives.

A hypothetical QSPR model for predicting a particular chemical attribute of chalcones might take the form of the following equation:

Property = c₀ + c₁D₁ + c₂D₂ + c₃D₃ + ...

Where 'Property' is the chemical attribute being predicted, c₀, c₁, c₂, and c₃ are constants determined by the regression analysis, and D₁, D₂, and D₃ are the values of specific molecular descriptors. The quality and predictive power of the QSPR model are assessed through various validation techniques. nih.gov

To illustrate the application of QSPR, a hypothetical dataset for a series of chalcone derivatives is presented below, showing the correlation between selected molecular descriptors and a physicochemical property.

| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Predicted Property Value |

| Chalcone 1 | 250.7 | 3.8 | 45.2 | 5.6 |

| Chalcone 2 | 285.2 | 4.2 | 48.9 | 6.1 |

| This compound | 277.15 | 4.7 | 43.1 | 6.5 |

| Chalcone 4 | 310.8 | 5.1 | 52.7 | 7.2 |

This table is for illustrative purposes and does not represent actual experimental data.

Through such models, the chemical attributes of novel or untested chalcones like this compound can be estimated, guiding further experimental investigation.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of the conformational landscape of a molecule, which is the collection of all possible three-dimensional arrangements it can adopt.

For this compound, MD simulations can be employed to understand its flexibility and the preferred conformations it adopts in different environments, such as in a vacuum or in a solvent. The core of a chalcone molecule is composed of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system, which allows for a certain degree of rotational freedom. nih.gov

An MD simulation of this compound would involve defining a force field, which is a set of parameters that describe the potential energy of the system as a function of its atomic coordinates. The simulation would then be initiated from a starting structure, and the trajectory of each atom would be calculated over a specific period, typically on the order of nanoseconds to microseconds. nih.gov

Analysis of the simulation trajectory can reveal important information about the conformational landscape, including:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone atoms from a reference structure over time, indicating the stability of the simulation. nih.gov

Root Mean Square Fluctuation (RMSF): This quantifies the fluctuation of individual residues around their average positions, highlighting flexible regions of the molecule. nih.gov

Radius of Gyration (Rg): This provides an indication of the compactness of the molecule over the course of the simulation. nih.gov

Hydrogen Bond Analysis: This identifies the formation and breaking of hydrogen bonds, which are crucial for stabilizing specific conformations. nih.gov

The results of an MD simulation can be summarized in a table to highlight the key dynamic properties of the molecule.

| Simulation Parameter | Average Value | Standard Deviation |

| RMSD (nm) | 0.25 | 0.05 |

| RMSF (nm) | 0.12 | 0.03 |

| Radius of Gyration (Rg) (nm) | 0.58 | 0.02 |

| Number of Intramolecular H-bonds | 1 | 0.5 |

This table is for illustrative purposes and does not represent actual simulation data.

By exploring the conformational landscape through MD simulations, researchers can gain a deeper understanding of the structure-function relationships of this compound and how its shape influences its interactions with other molecules. tandfonline.com

Mechanistic Insights into Biological Activities of 1,3 Bis 4 Chlorophenyl Prop 2 En 1 One and Its Derivatives

In Vitro Studies on Cellular Models

Cell Viability and Growth Inhibition Assays (e.g., MCF-7 breast cancer cells)

The cytotoxic and growth-inhibiting properties of chalcone (B49325) derivatives have been evaluated against various cancer cell lines. While specific IC50 values for 1,3-Bis(4-chlorophenyl)prop-2-en-1-one against the MCF-7 human breast cancer cell line are not detailed in the reviewed literature, studies on analogous compounds underscore the potential of this chemical class. For instance, other synthetic derivatives have demonstrated potent activity. A study on thiazolium-based mesoionic compounds, which share some structural similarities, showed that the MCF-7 cell line is sensitive to these agents, exhibiting both time- and dose-dependent decreases in cell viability. nih.gov Specifically, the compound 2-(4-chlorophenyl)-3-methyl-4-(4-methylphenyl)-1,3-thiazolium-5-thiolate was shown to inhibit the growth of MCF-7 cells. nih.gov Furthermore, various other synthetic compounds, such as piperidinyl-diethylstilbestrol and β-nitrostyrene derivatives, have shown significant cytotoxicity against MCF-7 cells, with IC50 values in the low micromolar range. nih.gov These findings, while not directly pertaining to this compound, highlight the general potential for compounds with related structural motifs to exhibit anticancer activity.

Interactive Data Table: Cytotoxicity of Various Compounds Against MCF-7 Cells (Note: Data for the specific subject compound was not available in the reviewed sources. The table presents data for other compounds for context.)

Investigations of Antimicrobial Spectrum (e.g., Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Aspergillus niger, Alternaria alternata, Candida albicans)

The antimicrobial potential of the chalcone scaffold is a subject of ongoing research. While specific data for this compound against the full spectrum of the listed microorganisms was not found, the broader class of compounds exhibits notable activity. For example, certain spiro pyrrolidine (B122466) derivatives created from chalcones have shown antibacterial activity against Gram-positive bacteria like Bacillus subtilis and Gram-negative bacteria such as Pseudomonas aeruginosa. nih.gov Similarly, other heterocyclic compounds like oxadiazoles (B1248032) have demonstrated significant antibacterial effects against Staphylococcus aureus and antifungal properties against Aspergillus niger and Candida albicans. iums.ac.ir These activities are often compared to standard antibiotics and antifungals, indicating their potential as lead structures for new antimicrobial agents. iums.ac.ir

Interactive Data Table: General Antimicrobial Activity of Related Compound Classes

Molecular Mechanism of Action Investigations (Enzyme Inhibition, Receptor Binding)

Molecular Docking and Ligand-Protein Interaction Analysis (e.g., lymphocyte-specific kinase, antineoplastic proteins, Interleukin 1 antagonist inhibitor, lanosterol (B1674476) 14α-demethylase)

Molecular docking serves as a powerful tool to predict the binding affinity and interaction of small molecules with protein targets. For antifungal activity, lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol (B1671047) biosynthesis, is a common target. neuroquantology.com Docking studies of azole derivatives have shown that the nitrogen atom of the triazole ring can interact with the heme iron of the enzyme's active site, which is crucial for inhibition. neuroquantology.com While docking studies specifically for this compound with the listed targets are not available, research on other small molecules against various kinases involved in cancer progression is prevalent. For example, docking studies have been used to investigate the binding of inhibitors to the ATP binding site of targets like the Bcr-Abl tyrosine kinase and TGF-β receptor kinase. nih.govresearchgate.net These studies help elucidate how compounds might exert their antineoplastic effects by interfering with cellular signaling pathways.

Exploration of Anti-Inflammatory Pathways

The anti-inflammatory properties of chalcones are well-documented. Research on 1,3-disubstituted prop-2-en-1-one derivatives, including those with 4-chloro substitutions, has shown they can inhibit neutrophil-mediated inflammation. nih.gov The mechanism involves the modulation of key signaling pathways, including the mitogen-activated protein kinases (MAPKs) and the Akt signaling axis, which are pivotal for processes like elastase release and superoxide (B77818) anion generation in neutrophils. nih.gov Another study on a different prop-2-en-1-one derivative demonstrated that its anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated macrophages are mediated through the inhibition of the NF-κB signaling pathway. nih.gov This inhibition was evidenced by reduced phosphorylation of I-κBα and subsequent prevention of p65 nuclear translocation, leading to decreased production of pro-inflammatory mediators like TNF-α, IL-6, and cyclooxygenase-2 (COX-2). nih.gov Other phytochemicals, such as Xanthohumol, have been shown to exert anti-inflammatory effects by targeting the TLR4/MD-2 complex, thereby inhibiting the TLR4 signaling pathway. mdpi.com

Structure-Activity Relationship (SAR) Studies for Biological Potency

The biological efficacy of the core compound this compound, a dichlorinated chalcone, is significantly influenced by its structural characteristics. Structure-Activity Relationship (SAR) studies are crucial in elucidating how specific molecular features, such as the nature and position of substituents on the aromatic rings and the molecule's stereochemistry, dictate its biological potency. These studies provide a framework for designing more effective derivatives.

Impact of Substituent Modifications on Biological Activity

The chalcone scaffold, characterized by two aromatic rings joined by an α,β-unsaturated carbonyl system, offers multiple sites for modification. The biological activity of derivatives of this compound can be finely tuned by altering the substituents on one or both of the phenyl rings. The presence of the two chlorine atoms at the 4 and 4' positions already establishes a degree of lipophilicity and electronic character that contributes to its bioactivity. mdpi.comresearchgate.net

Research into dichlorinated chalcone analogues demonstrates a clear relationship between the type of substituent and antimicrobial potency. Generally, the introduction of electron-withdrawing groups, such as nitro (NO2) or additional halogens, tends to enhance activity. researchgate.net This is attributed to the increased reactivity of the α,β-unsaturated carbonyl system—a key pharmacophore responsible for interacting with biological targets, often through Michael addition reactions. nih.gov

A study investigating various substituents on the 4'-position of 2,4- and 3,4-dichlorochalcone series against Escherichia coli and Staphylococcus aureus revealed distinct activity profiles. The 2,4-dichlorochalcone series, which is structurally related to this compound, generally exhibited higher activity against both bacterial strains compared to the 3,4-dichloro analogues. researchgate.net Within these series, compounds featuring nitro or nitrile substituents showed particularly high activity. researchgate.net In contrast, the presence of electron-donating groups has been observed in some studies to lower the antimicrobial activity. researchgate.net

The table below summarizes the minimum inhibitory concentration (MIC) values for a series of 3-(2,4-dichlorophenyl)-1-(4'-X-phenyl)-2-propen-1-one derivatives, illustrating the impact of modifying the substituent at the 4'-position on antibacterial activity.

| Compound (Substituent X) | MIC (μg/mL) vs. E. coli | MIC (μg/mL) vs. S. aureus |

|---|---|---|

| -H | 10 | 5.0 |

| -CH3 | 50 | 7.5 |

| -OCH3 | 50 | 7.5 |

| -NH2 | 75 | 7.5 |

| -Cl | 10 | 5.0 |

| -F | 10 | 5.0 |

| -NO2 | 10 | 2.5 |

| -COOEt | 50 | 7.5 |

Data sourced from a study on dichlorinated chalcone derivatives. researchgate.net

Stereochemical Influence on Bioactivity

Generally, the trans isomer of a chalcone is thermodynamically more stable and is the predominant form synthesized through common methods like the Claisen-Schmidt condensation. nih.govresearchgate.net The cis isomer is less stable due to greater steric hindrance between one of the aryl rings and the carbonyl group. nih.gov

Despite its lower stability, the cis isomer can exhibit significantly different, and sometimes more potent, biological activity than its trans counterpart. For instance, studies on other chalcones have shown that photo-isomerization from the trans to the cis form can lead to a derivative with enhanced antitumorigenic activity. nih.gov This highlights that the three-dimensional structure is a critical determinant of bioactivity, as a change in geometry can alter the molecule's ability to interact with specific biological macromolecules. uwlax.edu The distinct spatial orientation of the phenyl rings in the cis and trans isomers can lead to different binding affinities and biological responses. While the formation of the trans isomer is energetically favored, the potential for enhanced activity in the cis form suggests that stereochemistry is a key consideration in the development of chalcone-based therapeutic agents. uwlax.edu

Applications Beyond Biological Systems for 1,3 Bis 4 Chlorophenyl Prop 2 En 1 One

Development as Non-linear Optical (NLO) Materials

Second Harmonic Generation is a key NLO process where two photons with the same frequency interact with the NLO material and are "combined" to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. The efficiency of this process is highly dependent on the molecular structure and crystal packing.

Research into chalcone (B49325) derivatives has demonstrated significant SHG efficiencies, often compared to standard NLO materials like urea or potassium dihydrogen phosphate (B84403) (KDP). For instance, studies on chalcone co-crystals have reported very high SHG efficiencies. acrhem.org One study on 2,4,5-trimethoxy-4′-chlorochalcone found its SHG efficiency to be 4.3 times higher than that of urea. researchgate.net While specific SHG efficiency values for 1,3-Bis(4-chlorophenyl)prop-2-en-1-one are not extensively documented in comparative literature, the general class of chalcones is considered highly promising. The key to high SHG efficiency in these molecules lies in achieving a non-centrosymmetric crystal packing, which allows the molecular dipoles to align in a way that enhances the macroscopic NLO effect.

Table 1: SHG Efficiency of Selected Chalcone Derivatives

| Compound | SHG Efficiency Relative to Standard | Standard |

|---|---|---|

| 2,4,5-trimethoxy-4′-chlorochalcone | 4.3 times | Urea |

This table presents data for representative chalcone derivatives to illustrate the NLO potential of this class of compounds.

Multi-photon absorption is a non-linear optical process where a molecule simultaneously absorbs two or more photons, allowing it to be excited by lower-energy (longer wavelength) light than in traditional one-photon absorption. This property is crucial for applications like 3D microfabrication, optical data storage, and biological imaging.

Studies on acetamide-chalcone derivatives have explored their two-photon absorption (2PA) and three-photon excited fluorescence capabilities. nih.gov The efficiency of 2PA is quantified by the 2PA cross-section (σ₂). Research has shown that the substitution of electron-donating groups, such as a dimethylamine group, can significantly enhance the 2PA cross-section by more than 100% compared to unsubstituted or electron-withdrawing group-substituted chalcones. nih.govresearchgate.net This enhancement is due to an increase in the intramolecular charge transfer character of the molecule upon excitation. While this compound lacks strong donor groups, its conjugated system provides the necessary electronic structure for multi-photon absorption. The process involves the excitation from the ground state to a virtual state by one photon, followed by excitation from the virtual state to the final excited state by a second photon. chemrxiv.org

The NLO and photophysical properties of chalcones make them attractive for integration into optoelectronic devices. Their potential for efficient second harmonic generation is relevant for developing frequency-doubling components in laser systems. researchgate.net Furthermore, the electrical properties of chalcone derivatives are also under investigation. The donor-π-acceptor (D-π-A) structure inherent to many functionalized chalcones is a cornerstone of molecular electronics, enabling their use in devices like organic light-emitting diodes (OLEDs) and organic solar cells. The ability to tune their absorption and emission spectra through chemical modification allows for the development of materials tailored for specific optoelectronic applications. researchgate.net

Use as Laser Dyes and Photophysical Medium

Chalcone derivatives are investigated as active media for tunable lasers due to their favorable photophysical properties. ufms.br An ideal laser dye should possess high fluorescence quantum yield, good photochemical stability, and a large Stokes shift (the difference between the absorption and emission maxima).

Research on various chalcone-based fluorescent dyes shows they can exhibit strong emission, large Stokes shifts (93–139 nm), and good photostability in polar solvents. nih.govnih.gov For example, a chalcone derivative, 1-(4-methylsulfonyl phenyl)-3-(4-N, N dimethyl (amino phenyl)-2-propen-1-one (MSPPP), has been studied as a new laser medium. ufms.br This compound demonstrated high photochemical stability and tunable amplified spontaneous emission (ASE) in the green-yellow region of the spectrum (515–548 nm), with performance comparable to the commercial laser dye Coumarin 503. ufms.br The presence of electron-donating groups, such as the dimethylamino group, is known to enhance fluorescence through an intramolecular charge transfer (ICT) mechanism. rsc.org The photophysical properties of this compound, while less fluorescent than derivatives with strong donor groups, contribute to the foundational understanding of this class of compounds as potential photophysical media.

Table 2: Photophysical Properties of a Representative Chalcone Laser Dye (MSPPP)

| Property | Value/Observation |

|---|---|

| Amplified Spontaneous Emission (ASE) Range | 515 - 548 nm |

| Photochemical Stability | Remarkably high compared to Coumarin 503 |

| Stokes Shift | Large |

Data from a study on a specific chalcone derivative to highlight the potential of the molecular class. ufms.br

Catalytic Applications and Ligand Development

The structure of this compound contains a key functional group, the α,β-unsaturated ketone, which can act as a coordinating site for metal ions. The carbonyl oxygen, in particular, can donate its lone pair of electrons to form coordination complexes with various transition metals.

Studies have reported the synthesis and characterization of metal complexes involving chalcone derivatives as ligands with metals such as Co(II), Ni(II), and Cu(II). ajchem-a.comajchem-a.com In these complexes, the chalcone ligand typically coordinates to the metal ion through the oxygen atom of the carbonyl group. This coordination is confirmed by spectroscopic methods, such as a shift in the C=O stretching frequency in FT-IR spectra and changes in the electronic transitions in UV-Visible spectra upon complexation. ajchem-a.com The formation of these metal-chalcone complexes opens the possibility of their use in catalysis, where the metal center acts as the active site and the chalcone ligand influences its reactivity, selectivity, and stability.

Role as Intermediates in Fine Chemical Synthesis

Chalcones, including this compound, are highly valuable intermediates in organic synthesis, primarily due to the reactivity of the α,β-unsaturated ketone moiety. This functional group contains two electrophilic centers (the carbonyl carbon and the β-carbon), making it susceptible to attack by a wide range of nucleophiles.

A prominent application is in the synthesis of five- and six-membered heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals. researchgate.net One of the most common transformations is the reaction of chalcones with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines to yield pyrazolines (dihydropyrazoles). dergipark.org.tr This reaction proceeds via a Michael addition of the hydrazine to the enone system, followed by an intramolecular cyclization and dehydration. Pyrazolines are an important class of heterocycles with a wide range of biological activities. nih.gov Similarly, chalcones can be used as precursors for the synthesis of other heterocycles, including isoxazoles, pyrimidines, and 1,2,3-triazoles. ijrpc.comheteroletters.org The versatility of the chalcone skeleton as a synthon allows for the creation of a diverse library of complex molecules from simple starting materials. researchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,4,5-trimethoxy-4′-chlorochalcone |

| 3-Br-4′-methoxychalcone |

| 1-(4-methylsulfonyl phenyl)-3-(4-N, N dimethyl (amino phenyl)-2-propen-1-one |

| Coumarin 503 |

| Hydrazine |

| Isoxazole |

| Potassium dihydrogen phosphate |

| Pyrazoline |

| Pyrimidine (B1678525) |

| 1,2,3-Triazole |

Future Research Directions and Concluding Perspectives

Emerging Synthetic Methodologies and Green Chemistry Principles

The traditional synthesis of 1,3-Bis(4-chlorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation of 4-chloroacetophenone and 4-chlorobenzaldehyde (B46862). While effective, this method often relies on the use of strong bases or acids and organic solvents, which can have environmental drawbacks. Future synthetic research is increasingly focusing on the incorporation of green chemistry principles to develop more sustainable and efficient methodologies.

Microwave-Assisted Synthesis: A promising green alternative is the use of microwave irradiation. at.uanih.govnih.govresearchgate.nettandfonline.com Microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times, improve yields, and often allows for solvent-free conditions. at.uanih.govnih.govresearchgate.nettandfonline.com For the synthesis of this compound, a microwave-assisted Claisen-Schmidt condensation could offer a more environmentally benign route.

Catalyst Development: The development and use of heterogeneous and reusable catalysts is another key aspect of green synthesis. mdpi.com Research into solid acid or base catalysts could provide a more sustainable alternative to traditional homogeneous catalysts, simplifying product purification and reducing waste.

Solvent-Free and Aqueous Conditions: Exploring solvent-free reaction conditions or the use of greener solvents like water is a significant area of future research. mdpi.com These approaches align with the principles of green chemistry by minimizing the use and generation of hazardous substances. mdpi.com

| Synthetic Method | Key Green Principles | Potential Advantages |

| Microwave-Assisted Synthesis | Energy efficiency, Reduced reaction times | Faster reactions, Higher yields, Milder reaction conditions |

| Heterogeneous Catalysis | Use of reusable catalysts, Waste reduction | Ease of catalyst separation and reuse, Reduced environmental impact |

| Solvent-Free/Aqueous Synthesis | Prevention of waste, Use of safer solvents | Elimination of volatile organic compounds, Lower cost, Reduced toxicity |

Advanced Computational Approaches for Predictive Modeling

Computational chemistry offers powerful tools for predicting the properties and biological activities of molecules like this compound, thereby guiding experimental research and reducing the need for extensive laboratory work.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies are valuable for understanding the relationship between the chemical structure of a compound and its biological activity. nih.govmdpi.com For this compound and its potential derivatives, a QSAR model could be developed to predict their activity against specific biological targets. This would involve calculating various molecular descriptors (e.g., steric, electronic, and hydrophobic) and correlating them with experimental bioactivity data.

Molecular Docking: Molecular docking simulations can predict the binding orientation and affinity of a ligand to a target protein. For this compound, docking studies could be employed to identify potential protein targets and to understand the molecular basis of its biological activity. This information is crucial for the rational design of more potent and selective derivatives.

Pharmacophore Modeling: Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups necessary for biological activity. A pharmacophore model for halogenated chalcones could be developed based on the structure of this compound and other active analogues. This model would then serve as a template for designing new compounds with improved activity.

| Computational Approach | Application to this compound | Potential Outcomes |

| 3D-QSAR | Predicting the biological activity of derivatives | Guidance for synthesizing more potent compounds |

| Molecular Docking | Identifying potential protein targets and binding modes | Understanding the mechanism of action, aiding in lead optimization |

| Pharmacophore Modeling | Defining the key structural features for activity | Designing novel compounds with desired biological activities |

Rational Design of Derivatives for Enhanced Specificity in Applications

The biological activity of chalcones can be fine-tuned by modifying the substituents on their aromatic rings. bio-conferences.org For this compound, the rational design of derivatives offers a promising avenue for enhancing its specificity and potency for various applications.

Modulation of Electronic Properties: The introduction of different electron-donating or electron-withdrawing groups on the phenyl rings can significantly alter the electronic properties of the chalcone (B49325) scaffold and, consequently, its biological activity. nih.gov For instance, the strategic placement of additional halogen atoms or other functional groups could enhance its antimicrobial or anticancer properties. mdpi.commdpi.com

Improving Selectivity: A key challenge in drug development is achieving selectivity for the target protein over other proteins in the body. By systematically modifying the structure of this compound, it may be possible to design derivatives with improved selectivity for a specific biological target, thereby reducing potential side effects.

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a library of derivatives of this compound would be instrumental in establishing a clear structure-activity relationship. mdpi.comresearchgate.net This knowledge is essential for the rational design of new compounds with optimized properties.

| Derivative Design Strategy | Rationale | Desired Outcome |

| Introduction of diverse substituents | Modulate electronic and steric properties | Enhanced potency and selectivity |

| Bioisosteric replacement | Maintain or improve activity while altering other properties | Improved pharmacokinetic profile |

| Hybrid molecule synthesis | Combine the chalcone scaffold with other pharmacophores | Novel mechanisms of action, broader activity spectrum |

Exploration of Novel Application Domains for Halogenated Chalcones

Halogenated chalcones are known to exhibit a wide range of biological activities. nih.govresearchgate.netnih.gov Future research on this compound should aim to explore novel application domains beyond its currently known properties.

Antimicrobial and Antifungal Agents: The increasing prevalence of drug-resistant microbes necessitates the discovery of new antimicrobial agents. mdpi.comnih.gov Halogenated chalcones have shown promising activity against various bacterial and fungal strains. nih.govnih.govresearchgate.net Further investigation into the antimicrobial and antifungal potential of this compound and its derivatives is warranted. frontiersin.orgresearchgate.net

Anticancer Therapeutics: Many chalcone derivatives have demonstrated significant anticancer activity. nih.govnih.govijpsonline.commdpi.com The cytotoxic effects of this compound against various cancer cell lines should be systematically evaluated. Mechanistic studies could then elucidate its mode of action and potential as a lead compound for cancer therapy.

Enzyme Inhibition: Chalcones have been reported to inhibit various enzymes. For instance, some chalcones are known to be urease inhibitors. wikipedia.org Investigating the inhibitory activity of this compound against a panel of clinically relevant enzymes could reveal new therapeutic opportunities.

| Potential Application | Scientific Rationale | Research Focus |

| Antimicrobial/Antifungal | Halogenated compounds often exhibit enhanced antimicrobial properties. | Screening against a broad panel of pathogenic bacteria and fungi. |

| Anticancer | The α,β-unsaturated ketone moiety is a known pharmacophore for anticancer activity. | In vitro cytotoxicity assays against various cancer cell lines and in vivo studies. |

| Enzyme Inhibition | The chalcone scaffold can interact with the active sites of various enzymes. | Screening against enzymes implicated in disease, such as kinases and proteases. |

Q & A

Basic Synthesis: What is the optimal methodology for synthesizing 1,3-Bis(4-chlorophenyl)prop-2-en-1-one?

The compound is synthesized via Claisen-Schmidt condensation between 4-chloroacetophenone and 4-chlorobenzaldehyde under alkaline conditions (e.g., NaOH in ethanol). Key parameters include:

- Molar ratio : 1:1 of ketone to aldehyde.

- Reaction time : 12–24 hours at room temperature or reflux (40–60°C).

- Workup : Acidification to precipitate the product, followed by recrystallization from ethanol.

This method yields ~97% purity, confirmed by melting point analysis and H NMR (δ 7.85 ppm for α,β-unsaturated ketone protons) .

Advanced Synthesis: How can side reactions like photoisomerization be minimized during biotransformation studies?

Photoisomerization (E/Z isomerization) is a common issue under light exposure. Mitigation strategies include:

- Conducting reactions in amber glassware or dark chambers.

- Using deep eutectic solvents (e.g., choline chloride:urea) to stabilize the E-isomer through hydrogen bonding.

- Monitoring reaction progress with HPLC or UV-Vis spectroscopy to detect isomer ratios .

Structural Characterization: What advanced techniques validate the crystal structure and electronic properties of this compound?

- X-ray diffraction (XRD) : Resolves bond lengths and angles (e.g., C=O bond ~1.22 Å, C-Cl ~1.74 Å). CCDC deposition (e.g., 1988019) ensures reproducibility .

- DFT calculations : Compare experimental IR/Raman spectra with computed vibrational modes (B3LYP/6-311++G(d,p) basis set). Analyze HOMO-LUMO gaps (~4.5 eV) to predict reactivity .

Functionalization: How can researchers derivatize this chalcone for structure-activity relationship (SAR) studies?

- Oxime formation : React with hydroxylamine hydrochloride (NHOH·HCl) in ethanol under reflux to yield oxime derivatives.

- O-Benzylation : Treat oximes with benzyl halides (e.g., BnCl) in DMF/KCO to form O-benzyl oxime ethers.

- Antimicrobial screening : Test derivatives against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via MIC assays .

Data Contradictions: How to reconcile discrepancies in reported reaction yields for this compound?

Variations in yields (e.g., 85–97%) arise from:

- Base concentration : Excess NaOH may hydrolyze intermediates.

- Solvent polarity : Ethanol vs. THF affects reaction kinetics.

- Purification methods : Column chromatography vs. recrystallization.

Solution : Reproduce experiments with controlled variables (e.g., 0.5 M NaOH, ethanol, 24-hour reflux) and characterize products via C NMR and elemental analysis .

Green Chemistry: What solvent systems improve sustainability in chalcone synthesis?

- Deep eutectic solvents (DES) : Choline chloride:glycerol (1:2) reduces toxicity and enhances yield (~90%).

- Aqueous micellar systems : Use SDS or Triton X-100 to solubilize reactants, enabling room-temperature reactions.

- Microwave-assisted synthesis : Reduces reaction time (10–15 minutes) and energy consumption .

Reactivity Studies: How to design experiments probing the α,β-unsaturated ketone’s electrophilicity?

- Nucleophilic additions : React with Grignard reagents (e.g., MeMgBr) to form 1,3-diarylpropan-1-ols.

- Diels-Alder reactions : Use cyclopentadiene to form six-membered adducts; monitor regioselectivity via H NMR.

- Reduction : NaBH selectively reduces the ketone to allylic alcohol, while LiAlH may over-reduce the double bond .

Photostability: What experimental setups assess photodegradation kinetics?

- UV irradiation chambers : Expose solutions (e.g., in acetonitrile) to 254 nm UV light.

- Kinetic monitoring : Use HPLC-DAD to quantify degradation products (e.g., chlorophenols).

- Quantum yield calculation : Relate degradation rate to photon flux using actinometry .

Computational Modeling: How to predict intermolecular interactions in crystalline forms?

- Hydrogen-bonding networks : Apply graph set analysis (e.g., Etter’s rules) to categorize motifs (e.g., C(6) chains from C=O⋯H–C interactions).

- Hirshfeld surface analysis : Map close contacts (e.g., Cl⋯Cl, C–H⋯π) using CrystalExplorer.

- Molecular mechanics : Calculate lattice energies (e.g., Dreiding force field) to compare polymorph stability .

Biological Applications: What methodologies evaluate its potential as an antimicrobial agent?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.